4,7-dichloro-2H-chromen-2-one CAS number
4,7-dichloro-2H-chromen-2-one CAS number
An In-Depth Technical Guide to 4,7-dichloro-2H-chromen-2-one for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that the true potential of a novel chemical entity lies not just in its structure, but in a deep understanding of its synthesis, reactivity, and biological context. This guide is structured to provide not a mere recitation of facts, but a cohesive narrative that walks the researcher through the essential technical landscape of 4,7-dichloro-2H-chromen-2-one. We will explore the rationale behind its synthesis, delve into its spectral characterization, and contextualize its known biological activities within the broader, promising field of coumarin-based drug discovery. Every piece of data and every protocol is presented with the aim of empowering your own research endeavors.
Introduction: The Significance of the Halogenated Coumarin Scaffold
The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous scaffold in natural products and a cornerstone of medicinal chemistry.[1] Its inherent pharmacological promiscuity has led to the development of derivatives with a wide array of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1] The strategic introduction of halogen atoms onto the coumarin ring is a well-established method in drug design to modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific dichlorinated derivative, 4,7-dichloro-2H-chromen-2-one, a compound of interest for its potential applications in the development of new therapeutic agents.
While a specific CAS (Chemical Abstracts Service) number for 4,7-dichloro-2H-chromen-2-one is not readily found in common chemical databases, its direct synthetic precursor, 4,7-dihydroxy-2H-chromen-2-one, is registered under CAS Number 1983-81-9 .[2][3] This guide will provide a comprehensive overview of the synthesis, characterization, and known biological profile of 4,7-dichloro-2H-chromen-2-one to serve as a valuable resource for its further investigation and application.
Physicochemical and Spectral Properties
The fundamental physical and spectral characteristics of a compound are critical for its identification, purity assessment, and the elucidation of its structure. Below is a summary of the known properties of 4,7-dichloro-2H-chromen-2-one.
Table 1: Physicochemical Properties of 4,7-dichloro-2H-chromen-2-one
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂O₂ | Calculated |
| Molecular Weight | 215.04 g/mol | Calculated |
| Appearance | Yellow crystals | [1] |
| Melting Point | 215 °C | [1] |
Spectral Data
The following spectral data have been reported for the characterization of 4,7-dichloro-2H-chromen-2-one[1]:
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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1720 cm⁻¹: C=O (lactone carbonyl) stretching. This is a characteristic absorption for the coumarin ring system.
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1600 cm⁻¹: C=C aromatic stretching.
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750 cm⁻¹: C-H bending.
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600 cm⁻¹: C-Cl stretching, indicative of the chloro substituents.
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Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (DMSO-d₆, δ ppm):
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7.21 - 7.53 (t, aromatic H): This signal corresponds to the protons on the aromatic ring.
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Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy (DMSO, δ ppm):
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166.9: C-Cl
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162.0: C=O (lactone carbonyl)
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152.0: C-O
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133.4: C-Cl
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121.7, 125.6, 128.0: Aromatic carbons
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Synthesis of 4,7-dichloro-2H-chromen-2-one
The synthesis of 4,7-dichloro-2H-chromen-2-one is achieved through the chlorination of its precursor, 4,7-dihydroxy-2H-chromen-2-one. This transformation is a key step in accessing this and other potentially bioactive halogenated coumarins.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4,7-dichloro-2H-chromen-2-one.
Detailed Experimental Protocol
The following protocol is based on the published literature for the synthesis of 4,7-dichloro-2H-chromen-2-one.[1]
Materials:
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4,7-dihydroxy-2H-chromen-2-one (3g)
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N,N-Dimethylformamide (DMF) (5ml)
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Phosphorus oxychloride (POCl₃) (3ml)
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Ethanol (for recrystallization)
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100 ml round-bottom flask
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Reflux condenser
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Heating mantle
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Filtration apparatus
Procedure:
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In a 100 ml round-bottom flask, combine 3g of 4,7-dihydroxy-2H-chromen-2-one with 5ml of N,N-dimethylformamide.
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Carefully add 3ml of phosphorus oxychloride to the mixture.
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Equip the flask with a reflux condenser and heat the mixture to 50°C.
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Maintain the reaction at reflux for approximately 1 hour.
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After cooling to room temperature, the resulting yellow crystals are collected by filtration.
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The crude product is dried at room temperature.
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Purification is achieved by recrystallization from ethanol to yield the final product.
Yield: 70%[1]
Rationale for Experimental Choices:
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Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, commonly used to convert hydroxyl groups on aromatic rings to chloro groups.
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N,N-Dimethylformamide (DMF) serves as a solvent and also as a catalyst in this type of reaction, forming a Vilsmeier reagent with POCl₃ which facilitates the chlorination.
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Refluxing at 50°C provides the necessary activation energy for the reaction to proceed to completion within a reasonable timeframe without causing significant decomposition of the starting material or product.
Biological Activity and Potential Applications in Drug Discovery
The coumarin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.
Antibacterial Activity
4,7-dichloro-2H-chromen-2-one has been evaluated for its antibacterial activity against several bacterial strains. The compound has demonstrated both bacteriostatic and bactericidal effects.[1]
Table 2: Reported Antibacterial Activity of 4,7-dichloro-2H-chromen-2-one
| Bacterial Strain | Activity | Source |
| Staphylococcus aureus | Bacteriostatic and Bactericidal | [1] |
| Escherichia coli | Bacteriostatic and Bactericidal | [1] |
| Bacillus cereus | Bacteriostatic and Bactericidal | [1] |
The presence of the two chlorine atoms on the coumarin ring likely plays a crucial role in its antibacterial activity, potentially by increasing its ability to penetrate bacterial cell membranes or by interacting with key bacterial enzymes.
Broader Context in Drug Development
The demonstrated antibacterial activity of 4,7-dichloro-2H-chromen-2-one positions it as a lead compound for the development of new anti-infective agents. Furthermore, other chlorinated coumarin derivatives have shown promise in various therapeutic areas, suggesting that 4,7-dichloro-2H-chromen-2-one could be a valuable intermediate for the synthesis of a diverse library of compounds for broader screening.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions should be taken when handling 4,7-dichloro-2H-chromen-2-one.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is always recommended to consult a comprehensive Safety Data Sheet (SDS) for similar compounds before handling.
Future Perspectives
The available data on 4,7-dichloro-2H-chromen-2-one provides a solid foundation for further research. Future studies could focus on:
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Elucidation of the Mechanism of Action: Investigating the specific molecular targets responsible for its antibacterial activity.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and screening related analogs to optimize potency and selectivity.
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Expansion of Biological Screening: Evaluating its activity against a broader panel of bacterial and fungal pathogens, as well as in other disease models such as cancer and inflammation.
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Toxicological Profiling: Assessing its cytotoxicity and in vivo safety profile.
This in-depth guide provides a comprehensive starting point for researchers and drug development professionals interested in the potential of 4,7-dichloro-2H-chromen-2-one. Its straightforward synthesis and demonstrated biological activity make it an attractive scaffold for further investigation in the quest for novel therapeutic agents.
References
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Behrami, A., & Dobroshi, F. (2015). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(8), 1087-1091. [Link]
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Behrami, A. (2019). Microbiological Activity of Derivatives 4-Chloro-7-Hydroxy-Chromen-2-One Compare with Standard Drugs. European Journal of Materials Science and Engineering, 4(2), 61-66. [Link]
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ResearchGate. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Retrieved from [Link]
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PubChem. (n.d.). 2h-Chromene-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]
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PubChem. (n.d.). 4,7-Dihydroxycoumarin. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Coumarin. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy–chromen-2-one and comparison with standard drug. Retrieved from [Link]
